

Spectroscopic Properties of the 3,5-DiBr-PAESA-Copper Complex: A Technical Guide

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Compound of Interest

Compound Name: 3,5-DiBr-PAESA

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the copper (II) complex formed with the chromogenic agent **3,5-DiBr-PAESA**. The full chemical name for **3,5-DiBr-PAESA** is 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate. This document details the available quantitative spectroscopic data, outlines relevant experimental protocols for its synthesis and application in copper quantification, and presents logical workflows through diagrams. This guide is intended to serve as a valuable resource for researchers utilizing this complex in analytical chemistry, environmental monitoring, and clinical diagnostics.

Introduction

The quantification of copper is of significant interest in various scientific fields, from environmental science to clinical diagnostics, due to its essential role in biological systems and its potential toxicity at elevated levels. The **3,5-DiBr-PAESA**-copper complex is a highly sensitive chromogenic system used for the colorimetric determination of copper ions in aqueous samples. The formation of this intensely colored complex allows for the precise measurement of copper concentrations using spectrophotometry. This guide focuses on the spectroscopic characteristics of this complex, providing the foundational information required for its effective application.

Spectroscopic Data

The primary spectroscopic method for characterizing and quantifying the **3,5-DiBr-PAESA**-copper complex is UV-Visible (UV-Vis) absorption spectroscopy. Upon chelation with copper ions, the **3,5-DiBr-PAESA** ligand undergoes a significant shift in its maximum absorption wavelength (λ_{max}), forming an intensely colored complex.

Table 1: UV-Visible Spectroscopic Data

Species	Maximum Absorption (λ_{max})	Molar Absorptivity (ϵ)	Notes
3,5-DiBr-PAESA (Free Ligand)	~503 nm	> 32,000 M ⁻¹ cm ⁻¹	Appears as a red solution. [1] [2] [3]
3,5-DiBr-PAESA-Copper Complex	580 - 637 nm	> 124,000 M ⁻¹ cm ⁻¹	Forms a blue-colored chelate. The λ_{max} can vary slightly depending on the specific assay conditions. Commercial assays often utilize a measurement wavelength of 580 nm. [1] [2] [3] [4] [5]

Infrared (IR) Spectroscopy: Specific infrared spectroscopic data for the isolated **3,5-DiBr-PAESA**-copper complex is not readily available in the reviewed literature. However, based on the structure of the ligand, key vibrational bands would be expected. The IR spectrum of the free ligand would be characterized by bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the pyridine and aniline rings, the N=N stretching of the azo group, and the S=O stretching of the sulfonate group. Upon complexation with copper, shifts in the vibrational frequencies of the pyridylazo group are anticipated, indicating coordination of the nitrogen atoms to the copper ion.

Fluorescence Spectroscopy: There is a lack of specific fluorescence data for the **3,5-DiBr-PAESA**-copper complex in the available literature. Generally, many azo dyes are known to have their fluorescence quenched upon complexation with paramagnetic metal ions like Cu(II). Computational studies suggest that azo compounds can exhibit strong fluorescence responses to copper (II) ions, though this is highly dependent on the specific molecular structure.^[6] Further experimental investigation is required to determine the fluorescence properties of this particular complex.

Experimental Protocols

Synthesis of 3,5-DiBr-PAESA Ligand (General Procedure)

The synthesis of **3,5-DiBr-PAESA** is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.^[4]

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

- Dissolve 3,5-dibromo-2-aminopyridine in a cold aqueous acidic solution (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.
- The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper. The completion of the reaction yields the corresponding diazonium salt solution.

Step 2: Azo Coupling

- Prepare a solution of the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, in an alkaline medium.
- Cool this solution in an ice bath.

- Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with constant stirring.
- Maintain the temperature below 5 °C throughout the addition.
- A colored precipitate of **3,5-DiBr-PAESA** will form.
- The product can be isolated by filtration, washed with cold water, and dried. Further purification may be achieved by recrystallization.

Formation of the **3,5-DiBr-PAESA-Copper Complex** for Quantitative Analysis

This protocol is adapted from the principles of commercially available copper assay kits.[4][5]

- Sample Preparation:
 - For biological samples containing proteins (e.g., serum), copper must be dissociated from proteins like ceruloplasmin. This is achieved by adding a weak acidic buffer to the sample.
 - Ascorbic acid is typically included to reduce any Cu(II) to Cu(I), as the complex formation is often with the Cu(I) ion.
- Complex Formation:
 - Prepare a working solution containing the **3,5-DiBr-PAESA** chromogen in an appropriate buffer.
 - Add a specific volume of the prepared sample (or copper standard) to the working solution.
 - Mix and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for complete color development.
- Spectrophotometric Measurement:
 - Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance, typically around 580 nm, using a spectrophotometer or microplate

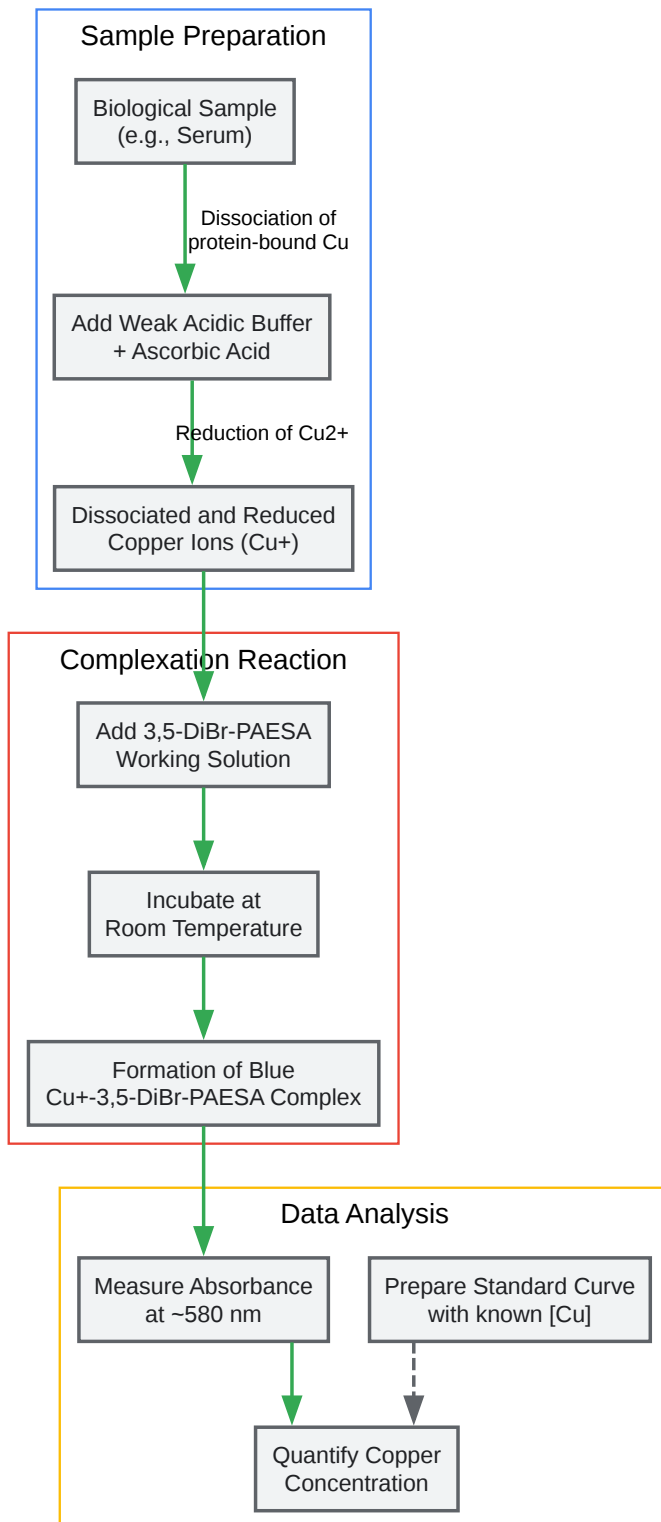
reader.

- A blank sample (without copper) should be used to zero the instrument.
- The copper concentration in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of copper.

Visualizations

Logical Workflow for Copper Quantification

Workflow for Copper Quantification using 3,5-DiBr-PAESA

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Caption: A diagram illustrating the experimental workflow for the quantification of copper using the **3,5-DiBr-PAESA** chromogenic method.

Conclusion

The **3,5-DiBr-PAESA**-copper complex is a robust and sensitive system for the colorimetric determination of copper. Its primary spectroscopic feature is a strong absorbance in the visible region, with a high molar absorptivity that allows for the detection of low concentrations of copper. While detailed IR and fluorescence data are not extensively documented, the well-characterized UV-Vis properties provide a solid foundation for its analytical applications. The experimental protocols outlined in this guide, along with the workflow visualization, offer a practical framework for researchers employing this versatile analytical tool. Further research into the fluorescence and detailed vibrational spectroscopy of the isolated complex could open new avenues for its application.

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